Superior Synthetic Efficiency via One-Step Quantitative Yield
A protocol for the one-step synthesis of the title compound has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. This represents a major advantage in synthetic efficiency. In contrast, a multi-step synthesis of a complex pharmaceutical intermediate (a precursor to Vericiguat) starting from the closely related analog 2-chloro-5-fluoronicotinic acid proceeded with an overall yield of only 48.3% [2]. The ability to obtain the target compound in a single, high-yielding step can significantly reduce production time, cost, and waste, making it a more attractive building block for both early-stage discovery and larger-scale process development.
| Evidence Dimension | Synthetic Yield (Overall Yield for Key Step or Process) |
|---|---|
| Target Compound Data | Quantitative yield (approximately 100%) |
| Comparator Or Baseline | 2-Chloro-5-fluoronicotinic acid (analog); Process for Vericiguat intermediate: 48.3% overall yield |
| Quantified Difference | Approximately 2.07-fold higher yield for the target compound's reported synthesis |
| Conditions | Target compound: One-step synthesis via adapted Vilsmeier conditions; Comparator: Multi-step process from 2-chloro-5-fluoronicotinic acid |
Why This Matters
For procurement, this translates to potentially lower costs, shorter lead times for custom synthesis, and reduced waste streams compared to building blocks requiring lengthier, lower-yielding synthetic sequences.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid in Quantitative Yield. Molbank. 2023;2023(2):M1654. View Source
- [2] A Novel and Practical Synthesis of 5‑Fluoro-1-(2-fluorobenzyl)‑1H‑pyrazolo[3,4‑b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. 2023. View Source
